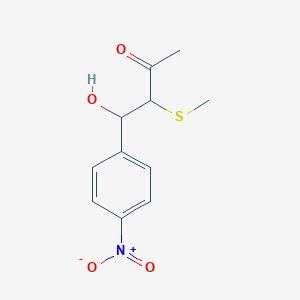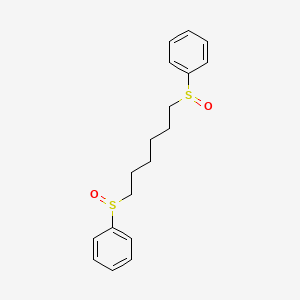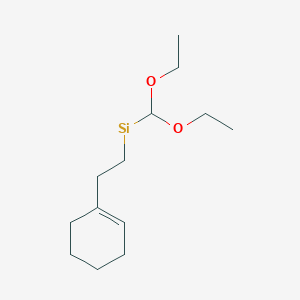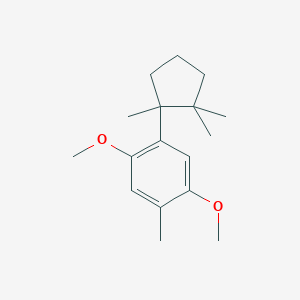
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-nitrobenzaldehyde with a suitable ketone, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-nitrophenylbutanone derivatives.
Reduction: Formation of 4-amino-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one.
Substitution: Formation of various substituted butanone derivatives.
科学的研究の応用
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. The methylsulfanyl group can modulate the compound’s lipophilicity and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-(methylsulfanyl)-4-phenylbutan-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-3-(methylsulfanyl)-4-(4-chlorophenyl)butan-2-one: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric effects
特性
CAS番号 |
431046-57-0 |
|---|---|
分子式 |
C11H13NO4S |
分子量 |
255.29 g/mol |
IUPAC名 |
4-hydroxy-3-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3 |
InChIキー |
ZINJEKUTQOBCHT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)

![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)


